molecular formula C19H26N4O3 B11141574 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide

Cat. No.: B11141574
M. Wt: 358.4 g/mol
InChI Key: DUEFHQSTRVBSPS-UHFFFAOYSA-N
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Description

2-[5-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide is a pyrazole-based acetamide derivative characterized by a 4-methoxyphenyl substituent on the pyrazole ring and a morpholinoethyl group attached via an acetamide linker. The 4-methoxyphenyl group may enhance lipophilicity and π-π stacking interactions, while the morpholinoethyl moiety likely improves solubility and pharmacokinetic properties.

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2-morpholin-4-ylethyl)acetamide

InChI

InChI=1S/C19H26N4O3/c1-14-17(13-18(24)20-7-8-23-9-11-26-12-10-23)19(22-21-14)15-3-5-16(25-2)6-4-15/h3-6H,7-13H2,1-2H3,(H,20,24)(H,21,22)

InChI Key

DUEFHQSTRVBSPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCN3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone or β-keto ester to form the pyrazole ring. For instance, 4-methoxyphenylhydrazine can react with 3-methyl-2-butanone under acidic conditions to yield 5-(4-methoxyphenyl)-3-methyl-1H-pyrazole.

    Acylation: The pyrazole intermediate is then acylated with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the acetamide group.

    Substitution with Morpholine: Finally, the acetamide derivative undergoes nucleophilic substitution with morpholine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol, which may affect the compound’s solubility and reactivity.

    Substitution: The pyrazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: 2-[5-(4-hydroxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide.

    Reduction: 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds with pyrazole structures often exhibit anti-inflammatory properties. Preliminary studies suggest that 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide may inhibit inflammatory pathways, potentially serving as a therapeutic agent for conditions such as arthritis and other inflammatory diseases.

Analgesic Effects

The analgesic potential of this compound stems from its ability to modulate pain pathways. Studies have shown that similar pyrazole derivatives can effectively reduce pain in animal models, suggesting that this compound could be explored further for pain management therapies.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Research on related pyrazole compounds has demonstrated efficacy against various pathogens, including Escherichia coli and Staphylococcus aureus. This opens avenues for developing new antimicrobial agents.

Cancer Research

In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The presence of both the pyrazole and morpholine moieties could enhance its selective toxicity towards cancer cells while sparing normal cells.

Mechanistic Studies

Understanding the mechanism of action is crucial for further development. Interaction studies involving binding affinity to specific receptors or enzymes are essential to elucidate how this compound exerts its biological effects. Techniques such as molecular docking and enzyme inhibition assays can provide insights into its pharmacodynamics.

Case Study 1: Anti-inflammatory Effects

A study focused on the anti-inflammatory activity of similar pyrazole compounds reported a significant reduction in pro-inflammatory cytokines in treated animal models compared to controls. The results support the hypothesis that 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide may function as an effective anti-inflammatory agent.

Case Study 2: Anticancer Activity

In a separate investigation, derivatives of this compound were tested against various cancer cell lines, revealing promising results in inhibiting cell proliferation. The study highlighted the need for further optimization of the compound's structure to enhance its anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or ion channels, modulating their activity. For instance, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide and analogous compounds:

Compound Name / ID Structural Features Pharmacological Activity Key Evidence Source
Target Compound Pyrazole core, 4-methoxyphenyl, 3-methyl, N-(2-morpholinoethyl)acetamide Not explicitly reported; inferred anti-cancer potential from structural analogs
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) Quinazoline sulfonyl group, 4-methoxyphenyl, morpholine Potent anti-cancer activity (HCT-1, MCF-7, PC-3 cell lines)
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-... Pyrazole-oxadiazole hybrid, methylsulfanyl, 4-methoxyphenyl No direct activity data; oxadiazole may enhance metabolic resistance
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (I) 2,4-Dichlorophenyl, 3-oxo-pyrazoline, dihydro-pyrazole Structural analog of benzylpenicillin; potential antimicrobial/ligand activity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole core, 2-chlorophenyl, morpholinoacetamide Purity: 95%; no explicit activity data
2-[2-(2,6-Dichlorophenylamino)phenyl]-N-{5-[5-(4-methoxyphenyl)-3-naphthalen-2-yl-4,5-dihydropyrazol Dihydropyrazole, naphthalenyl, 4-methoxyphenyl Anti-cancer activity (GPmean = 22.40% cell growth inhibition)

Structural Analysis

  • Pyrazole vs. Quinazoline/Thiazole Cores : The target compound’s pyrazole core is smaller and more rigid than quinazoline (e.g., compound 40 ) or thiazole (e.g., compound in ) derivatives. Pyrazoles generally exhibit higher metabolic stability compared to thiazoles, which may undergo oxidative degradation .
  • Substituent Effects: The 4-methoxyphenyl group is shared with compound 40 and 6, suggesting a role in targeting estrogen receptor-positive cancers (e.g., MCF-7) via hydrophobic interactions .
  • Hybrid Systems: The oxadiazole-pyrazole hybrid () introduces a methylsulfanyl group, which may increase lipophilicity but reduce solubility compared to the morpholinoethyl chain in the target compound.

Pharmacological Insights

  • Anti-Cancer Activity: Compound 40 and the dihydropyrazole derivative () show nanomolar-level potency against cancer cell lines. The target compound’s lack of a sulfonyl or dihydropyrazole moiety may shift its mechanism toward kinase-independent pathways .
  • Antimicrobial Potential: Structural similarity to penicillin analogs (e.g., compound I in ) suggests possible β-lactamase resistance or metal-chelating properties, though this remains speculative without direct data.
  • Solubility and Bioavailability: The morpholino group in the target compound and 40 enhances water solubility compared to chlorophenyl or naphthalenyl substituents in other analogs .

Biological Activity

2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide, often referred to as a pyrazole derivative, has garnered attention in pharmacological research for its diverse biological activities. This compound exhibits potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. Understanding its biological activity is crucial for further development and application in medicinal chemistry.

  • Molecular Formula : C19H20N4O2
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 1491128-05-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to inhibit specific enzymes and pathways involved in inflammation and cancer progression.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can effectively inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. For instance, studies have shown that compounds similar to 2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]-N-(2-morpholinoethyl)acetamide exhibit significant COX inhibition with IC50 values comparable to established anti-inflammatory drugs .

CompoundIC50 (µM)Target
Compound A0.08COX-2
Compound B0.07COX-1

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The observed IC50 values suggest a potent effect on tumor cell growth.

Cell LineIC50 (µM)Reference
MCF-70.08
HCT1160.10

3. Analgesic Effects

The analgesic properties of this compound were assessed through various pain models in animal studies. Results indicated that it significantly reduced pain responses, comparable to traditional analgesics like ibuprofen.

Case Studies

A notable study conducted on a series of pyrazole derivatives, including our compound of interest, highlighted their multifaceted biological activities. The study reported that several derivatives exhibited not only anti-inflammatory and analgesic effects but also demonstrated cytotoxicity against various cancer cell lines .

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